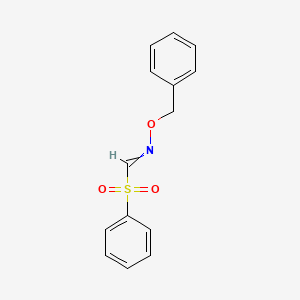
Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
描述
Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide: is a lithium salt with a highly fluorinated and unsaturated structure. This compound is known for its unique properties, making it a valuable material in various scientific and industrial applications. It is particularly noted for its use in lithium-sulfur batteries (LSBs) due to its ability to form highly fluorinated interphases at both anode and cathode surfaces .
作用机制
Target of Action
Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (LiHFDF) is primarily targeted at both anode and cathode surfaces in lithium-sulfur batteries (LSBs) .
Mode of Action
LiHFDF forms highly fluorinated interphases at both anode and cathode surfaces . This interaction effectively suppresses the formation of lithium dendrites and the dissolution/shuttling of polysulfides .
Biochemical Pathways
The formation of highly fluorinated interphases by LiHFDF leads to significant improvements in the electrochemical reversibility of LSBs . This suggests that the compound plays a crucial role in the electrochemical pathways of these batteries.
Result of Action
The primary result of LiHFDF’s action is the suppression of lithium dendrite formation and polysulfide dissolution/shuttling . This leads to a significant improvement in the electrochemical reversibility of LSBs , enhancing their performance and longevity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of LiHFDF. For instance, the compound should be stored in a cool, dark place under an inert gas environment to prevent moisture . Furthermore, it’s important to handle the compound in a well-ventilated area and avoid dust dispersion .
生化分析
Biochemical Properties
It has been shown to form highly fluorinated interphases at both anode and cathode surfaces . This effectively suppresses the formation of Li-dendrites and dissolution/shuttling of polysulfides, significantly improving the electrochemical reversibility of Lithium-Sulfur Batteries (LSBs) .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide typically involves the reaction of hexafluoropropane-1,3-disulfonimide with lithium hydroxide or lithium carbonate. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves dissolving the reactants in a suitable solvent, followed by heating and stirring to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
化学反应分析
Types of Reactions: Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst for the oxidation of fluoride to form hydrogen gas.
Substitution: The compound can participate in substitution reactions, where the lithium ion is replaced by other cations under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal ions and oxidizing agents.
Substitution: Reagents such as alkali metals or other lithium salts are used in substitution reactions.
Major Products:
科学研究应用
Chemistry: In chemistry, this compound is used as a material for lithium-sulfur batteries (LSBs). It helps in forming highly fluorinated interphases at both anode and cathode surfaces, effectively suppressing the formation of lithium dendrites and dissolution/shuttling of polysulfides .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique properties make it a potential candidate for research in these fields, particularly in the development of new materials and catalysts .
Industry: Industrially, Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is used as an additive in the manufacture of polymers and other materials. It acts as a transition metal ion catalyst and promotes the formation of layered films made up of transition metals such as nickel oxide .
相似化合物的比较
- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
- Lithium hexafluorophosphate (LiPF6)
- Lithium perchlorate (LiClO4)
Comparison: Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is unique due to its highly fluorinated and unsaturated structure, which provides superior performance in lithium-sulfur batteries compared to other lithium salts. Unlike LiTFSI and LiPF6, this compound forms highly fluorinated interphases that effectively suppress lithium dendrite formation and polysulfide shuttling, leading to improved electrochemical reversibility and stability .
属性
IUPAC Name |
lithium;4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6NO4S2.Li/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQJSJGVEJXINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6LiNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659926 | |
| Record name | Lithium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189217-62-7 | |
| Record name | Lithium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide interact with layered lithium-rich oxide cathodes to improve their performance?
A1: The research paper focuses on utilizing this compound to generate a lithium fluoride-rich interphase on the surface of layered lithium-rich oxide cathodes []. This interphase is believed to enhance the stability and performance of the cathode material during battery cycling. While the exact mechanism of interaction is not fully detailed in the abstract, it's suggested that the compound facilitates the formation of a protective layer that improves the cathode's resistance to degradation. Further research is needed to fully elucidate the specific interactions and their impact on the electrochemical performance of the modified cathodes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B573388.png)
![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)





![1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione](/img/structure/B573404.png)
